molecular formula C9H7BrN2O2S B12984276 4-(3-Bromopyridin-2-yl)thiomorpholine-3,5-dione

4-(3-Bromopyridin-2-yl)thiomorpholine-3,5-dione

Cat. No.: B12984276
M. Wt: 287.14 g/mol
InChI Key: RPQBMRQFKCCLDY-UHFFFAOYSA-N
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Description

4-(3-Bromopyridin-2-yl)thiomorpholine-3,5-dione is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromopyridine moiety attached to a thiomorpholine ring, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopyridin-2-yl)thiomorpholine-3,5-dione typically involves the reaction of 3-bromopyridine with thiomorpholine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-sulfur bond between the bromopyridine and thiomorpholine . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopyridin-2-yl)thiomorpholine-3,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine ring.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(3-Bromopyridin-2-yl)thiomorpholine-3,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Bromopyridin-2-yl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This inhibition can help regulate blood sugar levels, making it a potential candidate for diabetes treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromopyridin-2-yl)thiomorpholine-3,5-dione is unique due to its thiomorpholine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H7BrN2O2S

Molecular Weight

287.14 g/mol

IUPAC Name

4-(3-bromopyridin-2-yl)thiomorpholine-3,5-dione

InChI

InChI=1S/C9H7BrN2O2S/c10-6-2-1-3-11-9(6)12-7(13)4-15-5-8(12)14/h1-3H,4-5H2

InChI Key

RPQBMRQFKCCLDY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)CS1)C2=C(C=CC=N2)Br

Origin of Product

United States

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